N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps, including the formation of the imidazole ring, introduction of the thioether group, and acylation. Common reagents used in these reactions include:
Imidazole Formation: Starting materials such as glyoxal, ammonia, and formaldehyde.
Thioether Introduction: 2,4-dichlorobenzyl chloride and a suitable thiol.
Acylation: Cyclopentylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Affecting Cellular Pathways: Influencing cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-1H-imidazol-1-yl)acetamide: Lacks the hydroxymethyl group.
N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-methyl-1H-imidazol-1-yl)acetamide: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
N-cyclopentyl-2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is unique due to the presence of the hydroxymethyl group, which may confer specific biological activities or chemical reactivity not seen in similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O2S/c19-13-6-5-12(16(20)7-13)11-26-18-21-8-15(10-24)23(18)9-17(25)22-14-3-1-2-4-14/h5-8,14,24H,1-4,9-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBDIKBDDSVIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=C(C=C(C=C3)Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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